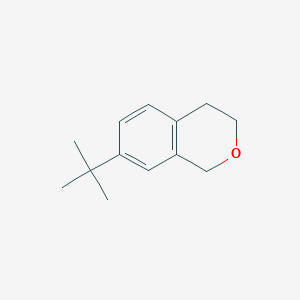

7-(tert-Butyl)isochroman

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(tert-Butyl)isochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocycles This compound features a tert-butyl group attached to the seventh position of the isochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)isochroman typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by cyclization . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(tert-Butyl)isochroman undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

7-(tert-Butyl)isochroman has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: It is utilized in the production of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)isochroman involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The tert-butyl group can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Isochroman: The parent compound without the tert-butyl group.

4-Chromanone: Another oxygen-containing heterocycle with different substitution patterns.

3,4-Dihydroisocoumarin: A related compound with a similar ring structure but different functional groups.

Uniqueness: 7-(tert-Butyl)isochroman is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to its analogs, allowing for a broader range of applications in research and industry .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-(tert-Butyl)isochroman to improve yield and purity?

- Methodological Answer : Focus on reaction parameters such as solvent choice (e.g., dichloromethane vs. THF), temperature control, and catalyst optimization. Use column chromatography for purification, and validate purity via NMR (¹H/¹³C) and HPLC . For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and cross-check spectral data against known analogs .

Q. What characterization techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Combine spectroscopic methods (NMR, IR, MS) with crystallographic data (if single crystals are obtainable). Compare experimental NMR shifts with computational predictions (DFT-based) to resolve ambiguities in stereochemistry or substituent effects. Report melting points and elemental analysis to corroborate purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated degradation studies under controlled humidity, temperature, and light exposure. Monitor decomposition via TLC or HPLC over time. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictory data in the reaction mechanism of this compound formation?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated reagents) to track reaction pathways. Use in-situ FTIR or Raman spectroscopy to detect intermediates. Compare experimental results with computational simulations (e.g., DFT for transition-state analysis) to validate mechanistic hypotheses . Address discrepancies by revisiting assumptions about solvent effects or catalyst-substrate interactions .

Q. How can computational modeling enhance the design of this compound derivatives with targeted properties?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict physicochemical properties (e.g., logP, solubility). Use molecular docking to explore binding affinities for bioactivity studies. Validate predictions with synthetic analogs and in vitro assays .

Q. What experimental controls are essential when evaluating the biological activity of this compound in cell-based assays?

- Methodological Answer : Include vehicle controls (e.g., DMSO concentration-matched), positive/negative controls, and cytotoxicity assays. Ensure batch-to-b consistency by characterizing compound stability in cell culture media via LC-MS. Address false positives by repeating assays with orthogonal methods (e.g., fluorescence quenching controls) .

Q. How should researchers address irreproducibility in catalytic applications of this compound?

- Methodological Answer : Systematically vary catalyst loading, substrate ratios, and reaction scales. Use Design of Experiments (DoE) to identify critical factors. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable peer validation .

Q. Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons and report confidence intervals. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk or Levene’s tests .

Q. How can researchers contextualize their findings on this compound within existing literature?

- Methodological Answer : Perform a systematic literature review using databases like SciFinder or Reaxys. Use citation management tools to map trends and gaps. Discuss conflicting results by comparing experimental conditions (e.g., solvent polarity, catalyst type) and propose hypotheses for divergence .

Q. Tables for Key Data Interpretation

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

7-tert-butyl-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C13H18O/c1-13(2,3)12-5-4-10-6-7-14-9-11(10)8-12/h4-5,8H,6-7,9H2,1-3H3 |

InChI Key |

HUXAIVKKWYWJIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCOC2)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.